molecular formula C4H9NO3 B3051164 1-Nitrobutan-2-ol CAS No. 3156-74-9

1-Nitrobutan-2-ol

Cat. No.: B3051164
CAS No.: 3156-74-9
M. Wt: 119.12 g/mol
InChI Key: FMEFHKJRIGHSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitrobutan-2-ol is an organic compound with the molecular formula C4H9NO3 It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) on its carbon chain

Preparation Methods

1-Nitrobutan-2-ol can be synthesized through several methods:

    Nitration of Butan-2-ol: This involves the direct nitration of butan-2-ol using nitric acid. The reaction typically requires controlled conditions to prevent over-nitration and to ensure the selective formation of the desired product.

    Displacement Reactions: Another method involves the displacement of a halogen atom in a butyl halide with a nitrite ion.

    Oxidation of Amines: Primary amines can be oxidized to form nitro compounds.

Chemical Reactions Analysis

1-Nitrobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of nitro ketones.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of amino alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with suitable reagents.

Mechanism of Action

The mechanism of action of 1-nitrobutan-2-ol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

1-Nitrobutan-2-ol can be compared with other nitro alcohols and nitro compounds:

Biological Activity

1-Nitrobutan-2-ol is an organic compound with the molecular formula C₄H₉NO₃, characterized by the presence of a nitro group (-NO₂) and a hydroxyl group (-OH). This unique structure allows for diverse chemical interactions and biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

The biological activity of this compound is largely attributed to its functional groups. The nitro group can undergo reduction, leading to reactive intermediates that may interact with cellular macromolecules. The hydroxyl group facilitates hydrogen bonding and nucleophilic substitution reactions, influencing various biochemical pathways.

This compound can participate in redox reactions, which are crucial for its biological effects. The reduction of the nitro group can produce nitroso and hydroxylamine intermediates that may exhibit different biological properties, including antibacterial and cytotoxic effects .

Biological Activity

This compound has been studied for its potential therapeutic applications, particularly in drug development. Research indicates that compounds containing nitro groups often exhibit significant biological activities, including:

  • Antimicrobial Activity : Nitro compounds are known for their antibacterial properties. Studies suggest that this compound may share similar mechanisms with other nitro-containing drugs, potentially leading to the development of new antimicrobial agents .
  • Enzyme Interactions : The compound has been investigated for its interactions with various enzymes. For instance, biocatalytic processes involving this compound have shown promise in asymmetric synthesis, where it serves as a substrate for enzyme-catalyzed transformations .

Case Studies

Several studies have highlighted the biological activity of this compound through experimental investigations:

  • Asymmetric Reduction : A study demonstrated the use of Candida parapsilosis as a biocatalyst for the asymmetric reduction of 1-nitrobutan-2-one to produce enantiomerically enriched alcohols. The reaction showed high enantioselectivity and yield, suggesting potential applications in pharmaceutical synthesis .
  • Antibacterial Properties : Research into the structure-activity relationship of nitro compounds revealed that this compound could possess antibacterial activity similar to other nitro drugs like metronidazole. This activity is likely due to the formation of reactive species during metabolic processes .

Data Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialPotential antibacterial effects against pathogens
Enzyme InteractionSubstrate for biocatalytic asymmetric synthesis
Redox ActivityInvolvement in redox reactions affecting pathways
CytotoxicityPossible cytotoxic effects through reactive intermediates

Properties

IUPAC Name

1-nitrobutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEFHKJRIGHSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-74-9
Record name 2-Butanol, 1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC17678
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nitrobutan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Nitrobutan-2-ol
Reactant of Route 3
1-Nitrobutan-2-ol
Reactant of Route 4
1-Nitrobutan-2-ol
Reactant of Route 5
Reactant of Route 5
1-Nitrobutan-2-ol
Reactant of Route 6
Reactant of Route 6
1-Nitrobutan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.